molecular formula C17H18N2O5 B2924870 1-(6-Methoxy-2-oxochromene-3-carbonyl)piperidine-4-carboxamide CAS No. 695173-81-0

1-(6-Methoxy-2-oxochromene-3-carbonyl)piperidine-4-carboxamide

Cat. No.: B2924870
CAS No.: 695173-81-0
M. Wt: 330.34
InChI Key: HLJFFJAFPCIITJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Methoxy-2-oxochromene-3-carbonyl)piperidine-4-carboxamide is a synthetic compound of significant interest in medicinal chemistry and drug discovery, designed for research use only. This molecule features a hybrid structure combining a 6-methoxy-2-oxochromene (coumarin) scaffold with a piperidine-4-carboxamide moiety. The coumarin core is a privileged structure in pharmacology, known for its diverse biological activities. The integration of the piperidine carboxamide group is a key structural feature found in bioactive compounds, notably in chemotypes investigated as potent and selective inhibitors of parasitic targets, such as the Plasmodium falciparum proteasome . Its molecular framework suggests potential for diverse research applications, particularly in the development of novel therapeutic agents. The presence of the carboxamide functional group enhances its potential for forming specific hydrogen-bonding interactions with biological targets, which can be crucial for achieving high affinity and selectivity. Researchers can utilize this compound as a key intermediate or a lead structure in synthetic campaigns, for structure-activity relationship (SAR) studies, or in high-throughput screening assays to identify new biological pathways. This product is strictly for non-human research applications in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Handle with appropriate safety precautions.

Properties

IUPAC Name

1-(6-methoxy-2-oxochromene-3-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-23-12-2-3-14-11(8-12)9-13(17(22)24-14)16(21)19-6-4-10(5-7-19)15(18)20/h2-3,8-10H,4-7H2,1H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJFFJAFPCIITJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(6-Methoxy-2-oxochromene-3-carbonyl)piperidine-4-carboxamide is a synthetic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, summarizing key findings from various studies and presenting relevant data in tables.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 6-methoxy-2-oxo-chromene-3-carboxylic acid with piperidine derivatives under specific conditions. The characterization of the compound is performed using spectroscopic techniques such as NMR and IR spectroscopy, confirming its structural integrity.

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Several studies have reported on the antimicrobial efficacy of chromene derivatives, including this compound. The following table summarizes the antimicrobial activity against different pathogens:

Pathogen MIC (µg/mL) MFC (µg/mL) Activity
Escherichia coli3264Moderate
Staphylococcus aureus1632Strong
Candida albicans816Strong
Pseudomonas aeruginosa64128Weak

The compound demonstrated significant activity against Staphylococcus aureus and Candida albicans, indicating its potential as an antimicrobial agent .

Anticancer Activity

Research has indicated that chromene derivatives exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. A study focusing on piperidine-based derivatives showed that compounds similar to this compound induce apoptotic cell death in cancer cell lines.

Case Study:
In a study involving human cancer cell lines, the compound was tested for its ability to induce apoptosis. The results showed that at concentrations of 10–50 µM, the compound significantly increased apoptotic markers such as caspase activation and DNA fragmentation .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
  • Membrane Disruption: It has been shown to disrupt fungal cell membranes, leading to cell death in pathogenic fungi such as Candida auris .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their molecular features, and biological activities:

Compound Name Molecular Formula Key Substituents/Modifications Biological Target/Activity Source (Evidence ID)
1-(6-Methoxy-2-oxochromene-3-carbonyl)piperidine-4-carboxamide C₁₇H₁₆N₂O₅ 6-Methoxy-2-oxochromene-3-carbonyl Not explicitly stated (assumed protease/lipase) N/A
ZINC02123811 (furochromene derivative) C₂₆H₂₃N₃O₅ Furo[3,2-g]chromen-7H, trimethyl, phenyl SARS-CoV-2 Mpro inhibitor (Kd: 12 nM)
N-(3-chlorophenyl)-1-(naphthalene-2-carbonyl)piperidine-4-carboxamide C₂₃H₂₂ClN₃O₂ Naphthalene-2-carbonyl, 3-chlorophenyl Monoacylglycerol lipase inhibitor
(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide C₂₆H₂₈FN₃O Naphthalen-1-yl ethyl, 4-fluorobenzyl SARS-CoV-2 entry inhibitor (EC₅₀: 0.8 μM)
1-((2-(2-Chloro-6-methylphenyl)-5-methyloxazol-4-yl)methyl)-piperidine-4-carboxamide C₂₉H₄₄ClN₄O₂ Oxazole, chloro, trifluoromethyl Hepatitis C virus entry inhibitor
1-(4-chlorobenzoyl)-N-(3-chlorophenyl)piperidine-4-carboxamide C₁₉H₁₇Cl₂N₃O₂ 4-Chlorobenzoyl, 3-chlorophenyl mPGES-1 inhibitor (IC₅₀: 50 nM)

Key Observations

Substituent Effects on Target Selectivity
  • Chromene vs. Furochromene : ZINC02123811 () shares a chromene-like scaffold but incorporates a fused furan ring (furochromene) and a phenyl group. This modification enhances its affinity for SARS-CoV-2 Mpro (Kd: 12 nM) compared to simpler chromene derivatives, likely due to increased hydrophobic interactions .
  • Aromatic Moieties : Compounds with naphthalene groups (e.g., ) exhibit potent antiviral activity, as bulkier aromatic systems improve binding to viral proteases or entry receptors. For example, (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide shows an EC₅₀ of 0.8 μM against SARS-CoV-2 .
Electronic and Steric Modifications
  • Electron-Withdrawing Groups : The oxazole derivatives in feature chloro and trifluoromethyl groups, which enhance metabolic stability and target engagement through electron-withdrawing effects, critical for hepatitis C virus inhibition .
  • Methoxy Group : The 6-methoxy group in the target compound may improve solubility and modulate enzyme interactions compared to unsubstituted chromenes or chlorinated analogs ().

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